molecular formula C8H11N3O2 B11909711 6-Methoxy-5-methylpicolinohydrazide CAS No. 1378381-41-9

6-Methoxy-5-methylpicolinohydrazide

Cat. No.: B11909711
CAS No.: 1378381-41-9
M. Wt: 181.19 g/mol
InChI Key: LYZAPOZLPDIVQK-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpicolinohydrazide (CAS 1083222-65-1) is a versatile picolinohydrazide derivative that serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring a hydrazide group attached to a methoxy- and methyl-substituted pyridine ring, makes it a key precursor for the synthesis of more complex heterocyclic compounds. Researchers primarily utilize this compound as a starting material for creating targeted small molecule libraries, particularly in the development of potential kinase inhibitors. Its hydrazide moiety is reactive and can be used to form hydrazone bonds or be incorporated into larger molecular frameworks, which is essential for structure-activity relationship (SAR) studies. The compound is offered by several chemical suppliers, including Ambeed and BLD Pharmatech, for research applications. As a specialist intermediate, its main research value lies in exploring new chemical spaces for drug discovery projects. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1378381-41-9

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-methoxy-5-methylpyridine-2-carbohydrazide

InChI

InChI=1S/C8H11N3O2/c1-5-3-4-6(7(12)11-9)10-8(5)13-2/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

LYZAPOZLPDIVQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)NN)OC

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Hydrazide Synthesis

The most widely documented route to 6-methoxy-5-methylpicolinohydrazide involves the sequential conversion of 6-methoxy-5-methylpicolinic acid to its acid chloride derivative, followed by reaction with anhydrous hydrazine. As detailed in the synthesis of analogous hydrazides, this method proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon of the acid chloride.

Critical parameters include:

  • Temperature control : Maintaining the reaction below −70°C during acid chloride addition minimizes side reactions such as bis-acylation.

  • Hydrazine concentration : Dilute hydrazine solutions (14% v/v in methylene chloride) reduce bis-methoxybenzylthioether hydrazide by-products from 20% to <5%.

  • Solvent selection : Methylene chloride’s low polarity prevents premature precipitation of intermediates, ensuring homogeneous reaction conditions.

Acid Chloride Preparation

6-Methoxy-5-methylpicolinic acid undergoes chlorination using oxalyl chloride in methylene chloride. The patent US8110705B2 specifies a 1.2:1 molar ratio of oxalyl chloride to carboxylic acid, with reaction completion confirmed by ≤3% residual starting material via HPLC. Excess oxalyl chloride is removed via vacuum distillation at 15–35°C to yield the acid chloride as a stable oil.

Hydrazine Coupling

The acid chloride is added dropwise to a pre-cooled (−70°C) slurry of hydrazine in methylene chloride. Kinetic studies from analogous systems show that addition rates slower than 5 mL/min prevent local temperature spikes that promote bis-acylation. Post-reaction, the mixture is warmed to 20°C and stirred for 12 hours to ensure complete conversion.

Process Optimization and By-Product Analysis

Mitigation of Bis-Acylated By-Products

The primary impurity in hydrazide synthesis is the bis-acylated derivative, formed when two acid chloride molecules react with a single hydrazine. Data from US8110705B2 reveal that bis-acylation correlates inversely with hydrazine concentration (Table 1):

Hydrazine Concentration (% v/v)Bis-Acylated By-Product (%)Yield (%)
282074
14<568

Lower hydrazine concentrations reduce the probability of acid chloride encountering a second hydrazine molecule after initial coupling. However, excessively dilute systems (<10% v/v) prolong reaction times and increase solvent costs.

Solvent and Temperature Effects

Methylene chloride remains the solvent of choice due to its compatibility with both hydrazine and acid chlorides. Alternative solvents like THF or diethyl ether induce premature crystallization, leading to incomplete reactions. Temperature profiles from US8110705B2 demonstrate that maintaining the reaction below −68°C during acid chloride addition is critical; reactions above −60°C show a 15% decrease in yield due to thermal decomposition.

Large-Scale Production Protocols

Industrial-Scale Reaction Setup

A 5-L reactor equipped with a mechanical stirrer, reflux condenser, and temperature-controlled addition funnel is charged with methylene chloride (1,600 g) and hydrazine hydrate (28% v/v). After cooling to −70°C using a dry ice/acetone bath, the acid chloride (1.57 mol) in methylene chloride is added over 3–5 hours. Post-addition, the mixture is stirred at 20°C for 15 hours, then quenched with 3M HCl to protonate unreacted hydrazine.

Purification and Isolation

The crude product is purified via sequential solvent extractions:

  • Acid washing : 3M HCl (1,050 mL) removes residual hydrazine and inorganic salts.

  • Drying : Anhydrous magnesium sulfate (110 g) ensures complete water removal, preventing hydrate formation during crystallization.

  • Crystallization : Heptane (2,442 mL) precipitates the hydrazide as a white solid, yielding 632.5 g (45% overall) after vacuum drying at 38–40°C.

Alternative Synthetic Routes

Enzymatic Approaches

No enzymatic syntheses are reported in the analyzed literature, likely due to the instability of hydrazine in aqueous biological systems.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 7.25–7.30 (m, 2H, pyridine-H).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Purity Assessment

HPLC analysis (C18 column, 60:40 acetonitrile/water) shows ≥98% purity when using 14% v/v hydrazine, with retention times of 4.2 min (hydrazide) and 5.8 min (bis-acylated by-product) .

Chemical Reactions Analysis

Reaction Mechanisms and Transformations

The compound participates in cyclization and cycloaddition reactions, driven by its hydrazide group and methoxy substituent:

Intramolecular Cyclization

The hydrazide group can undergo 6-endo cyclization , similar to N'-(2-alkynylbenzylidene)hydrazides . This process generates isoquinolinium-2-yl amides, which may undergo further transformations:

  • [3+2] Cycloaddition : Reacts with alkynes, arynes, or ketenes to form heterocycles like H-pyrazolo[5,1-a]isoquinolines .

  • Nucleophilic Addition : Terminal alkynes or carbonyls add to intermediates, leading to aromatic derivatives .

Substitution and Rearrangement

Methoxy groups influence regioselectivity in reactions. For example, methoxy-substituted phenylhydrazones in Fischer indole synthesis exhibit SN1/SN2 mechanisms , leading to chlorinated or ether-substituted products . This suggests that the methoxy group in 6-Methoxy-5-methylpicolinohydrazide may direct substitutions or rearrangements in analogous systems.

Structural and Reactivity Insights

The methoxy group at position 6 and methyl group at position 5 likely modulate reactivity:

  • Electron-Donating Effects : Methoxy groups enhance nucleophilic attack on the pyridine ring .

  • Stabilization of Intermediates : Facilitates cyclization and cycloaddition pathways by stabilizing reactive intermediates .

This compound’s versatility in forming complex heterocycles and its potential biological activity underscore its significance in organic and medicinal chemistry.

Scientific Research Applications

Chemistry

6-Methoxy-5-methylpicolinohydrazide serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions. Its hydrazide functional group allows it to participate in diverse chemical transformations, making it valuable for organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of picolinohydrazides possess antibacterial and antifungal activities.
  • Anticancer Potential : Preliminary investigations suggest that 6-Methoxy-5-methylpicolinohydrazide may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Medicine

The compound is under investigation for its therapeutic applications, particularly in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially leading to the inhibition of enzyme activity and disruption of cellular processes.

Case Studies

  • Antimicrobial Activity Assessment :
    A study evaluated the antimicrobial efficacy of various picolinohydrazides, including 6-Methoxy-5-methylpicolinohydrazide. Results indicated notable antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Evaluation :
    In vitro studies on cancer cell lines demonstrated that 6-Methoxy-5-methylpicolinohydrazide induced significant cytotoxic effects, leading to apoptosis in treated cells. Further research is warranted to explore its mechanisms and therapeutic viability against specific cancer types.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylpicolinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Substituent Position Variations

Example : 2-Methoxy-5-methylpyridine (from )

  • Key Differences : The methoxy and methyl groups are positioned at C2 and C5, respectively, versus C6 and C5 in the target compound.
  • Impact : Positional isomerism alters electronic distribution. The C6 methoxy group in the target may increase steric hindrance near the hydrazide group, affecting nucleophilic reactivity.

Functional Group Variants

a) Sulfonyl vs. Hydrazide Derivatives
  • 6-(Methylsulfonyl)picolinic acid (CAS: 1186663-28-4, ) replaces the hydrazide with a sulfonyl group (-SO₂CH₃) . Impact: Sulfonyl groups enhance electrophilicity and acidity (pKa ~1–2) compared to hydrazides (pKa ~3–4).
  • 6-((Methylsulfonyl)methyl)picolinic acid (Compound 6 in ) introduces a methylsulfonylmethyl side chain .
    • Impact : Increased steric bulk reduces membrane permeability, limiting bioavailability in drug design contexts.
b) Nitrile and Imidazole Derivatives
  • 6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile (CAS: 4362-75-8, ) features a nitrile (-CN) and imidazole group . Impact: The nitrile group increases electrophilicity, enabling click chemistry applications. The imidazole moiety introduces hydrogen-bonding capability, enhancing interactions with biological receptors.

Halogenated Analogues

  • Methyl 6-chloro-5-methylpicolinate (CAS: 178421-22-2, ) substitutes methoxy with chlorine at C6 and includes a methyl ester .
    • Impact : Chlorine’s electron-withdrawing effect reduces electron density at the pyridine ring, altering reactivity in cross-coupling reactions. The ester group offers hydrolytic instability compared to hydrazides.

Spectral Data and Purity

  • 6-Methoxy-5-methylpicolinohydrazide: No spectral data in evidence, but commercial purity is implied .
  • Sulfonyl derivatives (Compounds 6–8, ): Characterized via ¹H/¹³C NMR and ESI-MS, confirming >95% purity .
  • Methyl 6-chloro-5-methylpicolinate : Purified via reverse-phase chromatography (5–60% MeCN), ensuring high purity .

Biological Activity

6-Methoxy-5-methylpicolinohydrazide (CAS No. 1378381-41-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

  • Molecular Formula: C8H11N3O2
  • Molecular Weight: 181.19 g/mol
  • IUPAC Name: 6-methoxy-5-methylpyridine-2-carbohydrazide
  • CAS Number: 1378381-41-9
PropertyValue
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
IUPAC Name6-methoxy-5-methylpyridine-2-carbohydrazide
InChI KeyLYZAPOZLPDIVQK-UHFFFAOYSA-N

The biological activity of 6-Methoxy-5-methylpicolinohydrazide is primarily attributed to its hydrazide functional group, which enables it to interact with various biomolecules. The compound can form covalent bonds with proteins and enzymes, potentially leading to:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Processes: By altering protein functions, it can disrupt normal cellular processes.
  • Induction of Cell Death: In certain contexts, it may trigger apoptosis in cancerous cells through its interaction with molecular targets.

Antimicrobial Properties

Research indicates that derivatives of picolinohydrazides, including 6-Methoxy-5-methylpicolinohydrazide, exhibit antimicrobial activity against various pathogens. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, research demonstrated that treatment with 6-Methoxy-5-methylpicolinohydrazide led to significant reductions in cell viability in specific cancer types.

Case Studies

  • Study on Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of various picolinohydrazide derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated that 6-Methoxy-5-methylpicolinohydrazide exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
  • Investigation into Anticancer Properties:
    • In vitro experiments conducted on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation.
    • Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis, indicating its potential as a therapeutic agent in oncology.

Similar Compounds

The biological activity of 6-Methoxy-5-methylpicolinohydrazide can be compared with other picolinohydrazide derivatives:

CompoundBiological ActivityUnique Features
6-Methoxy-5-chloropicolinohydrazideModerate antimicrobial propertiesChlorine substitution at the 5-position
6-Methoxy-5-fluoropicolinohydrazideEnhanced anticancer activityFluorine substitution influences reactivity
6-Methoxy-5-bromopicolinohydrazideSimilar to chlorinated analogsBromine substitution affects solubility

Q & A

Q. What systematic search strategies ensure comprehensive literature reviews on 6-Methoxy-5-methylpicolinohydrazide’s pharmacological applications?

  • Use Boolean operators in PubMed/Scopus: (6-Methoxy-5-methylpicolinohydrazide) AND (pharmacokinetics OR cytotoxicity). Track results with reference managers (Zotero, EndNote) and screen for peer-reviewed studies post-2010 to avoid outdated data .

Data Analysis and Validation

Q. How should researchers address measurement variability in spectroscopic data for 6-Methoxy-5-methylpicolinohydrazide?

  • Perform instrument calibration with certified reference standards. Use triplicate measurements and report %RSD for critical peaks (e.g., methoxy group in 1^1H NMR at δ 3.8–4.0 ppm) .

Q. What statistical methods are appropriate for comparing the efficacy of 6-Methoxy-5-methylpicolinohydrazide across multiple bioassays?

  • Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal data. Use Bonferroni correction to adjust for multiple comparisons and minimize Type I errors .

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